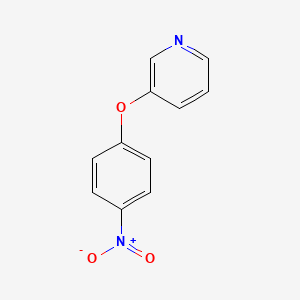

3-(4-Nitrophenoxy)pyridine

描述

Overview of Pyridine (B92270) Heterocycles in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry and medicinal science. imist.manih.gov Structurally resembling benzene (B151609) with one methine group replaced by nitrogen, pyridine exhibits unique polarity and basicity, making it a versatile scaffold in drug design. nih.gov The nitrogen atom's lone pair of electrons can participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of drug molecules. nih.gov Consequently, the pyridine nucleus is a ubiquitous feature in a vast number of pharmaceuticals and natural products, including vitamins like niacin and pyridoxine. imist.manih.gov

In medicinal chemistry, pyridine derivatives have demonstrated a wide spectrum of biological activities, leading to their use as anticancer, antitubercular, antimalarial, and anti-inflammatory agents, among others. imist.manih.gov The ability to easily functionalize the pyridine ring allows chemists to create diverse chemical libraries and fine-tune the physicochemical properties of molecules for optimal therapeutic effect. nih.govnih.gov In organic synthesis, pyridines are not only valuable precursors but are also used as reagents and solvents. nih.govslideshare.net Fused heterocyclic systems incorporating the pyridine ring, such as imidazopyridines and quinolines, are also of significant interest due to their broad range of pharmaceutical applications. imist.maresearchgate.net

Contextualization of Aryl Ether Motifs in Organic and Biological Systems

The aryl ether linkage (Ar-O-Ar' or Ar-O-R) is another structural motif of great importance in chemistry and biology. sioc-journal.cnsolubilityofthings.com This feature is present in numerous natural products, pharmaceuticals, and agrochemicals. sioc-journal.cnnumberanalytics.com The ether bond, while generally stable, influences the molecule's conformation, polarity, and solubility. fiveable.me Aryl ethers are key building blocks in organic synthesis, and their construction, often via cross-coupling reactions, is a major focus of methodological development. sioc-journal.cn

Significance of 3-(4-Nitrophenoxy)pyridine as a Fundamental Chemical Structure for Investigation

This compound is a molecule that merges the key features of both pyridine heterocycles and aryl ethers. Its structure consists of a pyridine ring linked to a 4-nitrophenyl group through an ether oxygen at the pyridine's 3-position. This specific arrangement of functional groups—the basic pyridine nitrogen, the flexible ether linkage, and the electron-withdrawing nitro group—makes it a valuable chemical entity for research.

While detailed studies on this specific molecule are not extensively published, its structure suggests its primary role as a versatile chemical intermediate or building block. sigmaaldrich.com The nitro group can be readily reduced to an amine, providing a reactive handle for further chemical transformations. This allows for the synthesis of more complex molecules. For instance, related structures like 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine have been used as precursors for novel compounds with potential therapeutic applications. d-nb.info Similarly, the synthesis of derivatives like 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone (B2406252) highlights the utility of the nitrophenoxy pyridine core in building more elaborate structures. evitachem.com The combination of a hydrogen bond acceptor (the pyridine nitrogen) and a rigid, electron-deficient aromatic system makes it an interesting scaffold for investigating molecular interactions. evitachem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28232-53-3 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₈N₂O₃ | sigmaaldrich.com |

| Molecular Weight | 216.2 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | cas.org |

| Synonyms | 4-[(Pyridin-3-yl)oxy]-1-nitrobenzene | cas.org |

| Canonical SMILES | C1=CN=C(C=C1)OC2=CC=C(C=C2)N+[O-] |

Interdisciplinary Research Landscape and Scope of Inquiry

The structural components of this compound place it at the intersection of several scientific disciplines. The field of medicinal chemistry represents a primary area of interest, where functionalized pyridine derivatives are constantly being explored for new therapeutic agents against a wide range of diseases. nih.govresearchgate.net The synthesis of novel compounds from pyridine-based scaffolds is a continuous effort to combat issues like drug resistance. nih.gov

In materials science, pyridine-containing polymers have been investigated for their optical and electronic properties. beilstein-journals.org The incorporation of polar, functionalizable units like nitrophenyl-pyridines can be used to create materials with specific conductivities or fluorescence. Furthermore, functionalized pyridines are being explored as complexants for the separation of heavy metals, an area with significant environmental and industrial implications. tntech.edu The broad utility of the pyridine and aryl ether motifs ensures that fundamental structures like this compound will remain relevant starting points for innovation across the chemical sciences. researchgate.netlu.se

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-nitrophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRQEJKKEDDSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182490 | |

| Record name | 3-(4-Nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28232-53-3 | |

| Record name | 3-(4-Nitrophenoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28232-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Nitrophenoxy)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028232533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-nitrophenoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3 4 Nitrophenoxy Pyridine and Analogous Structures

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr reaction is a cornerstone for the synthesis of 3-(4-nitrophenoxy)pyridine. This pathway involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. vapourtec.com

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. For the synthesis of this compound, the nitro group (–NO₂) on the phenoxy moiety plays a critical role as a potent electron-withdrawing group. This activation is essential for the reaction to proceed under mild conditions. rsc.org The nitro group stabilizes the negative charge that develops in the intermediate of the reaction through resonance. stackexchange.com

The pyridine (B92270) ring itself is an electron-deficient heterocycle, which makes it inherently more susceptible to nucleophilic attack compared to benzene (B151609). quora.comyoutube.com The nitrogen atom in the pyridine ring withdraws electron density, particularly from the ortho (2 and 6) and para (4) positions, making these sites electrophilic. stackexchange.comyoutube.com When a nucleophile attacks the pyridine ring, the resulting anionic intermediate, known as a Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com This stabilization is a key factor in why pyridines readily undergo SNAr reactions. stackexchange.com

In the context of synthesizing this compound, the reaction typically involves a nitrophenoxide as the nucleophile attacking a pyridine ring with a suitable leaving group at the 3-position. The electron-withdrawing nature of both the nitro group and the pyridine nitrogen facilitates the reaction.

Regioselectivity is a critical aspect of SNAr reactions involving substituted pyridines. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the 2- and 4-positions due to the ability to delocalize the resulting negative charge onto the ring nitrogen. stackexchange.comechemi.com Attack at the 3-position does not allow for this direct resonance stabilization, making it generally less favorable. stackexchange.com

However, the synthesis of this compound necessitates substitution at the 3-position. This is often achieved by starting with a pyridine derivative that has a leaving group at the 3-position and no competing leaving groups at the more activated 2- or 4-positions.

The regiochemical outcome can be influenced by several factors, including the nature and position of other substituents on the pyridine ring. researchgate.netwuxiapptec.com For instance, in 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can sterically hinder attack at the 2-position, thereby directing the nucleophile to the 6-position. researchgate.net While not directly about the 3-position, this illustrates the principle that substituent effects can override the intrinsic reactivity patterns of the pyridine ring. researchgate.net Quantum mechanical analyses of substituted dichloropyrimidines have also shown that the regioselectivity is sensitive to the electronic effects of other substituents on the ring. wuxiapptec.comwuxiapptec.com

In the formation of this compound, the attack of the 4-nitrophenoxide ion on a 3-halopyridine would lead to a Meisenheimer complex. While attack at the 3-position is electronically less favored than at the 2- or 4-positions, the presence of strong electron-withdrawing groups can still stabilize the intermediate sufficiently for the reaction to occur. stackexchange.com The stability of Meisenheimer complexes has been the subject of both experimental and computational studies. frontiersin.orgresearchgate.net Recent research has also proposed that some SNAr reactions may proceed through a concerted mechanism where the Meisenheimer complex is a transition state rather than a stable intermediate, particularly with highly polarizable nucleophiles. researchgate.netpsicode.org

Computational studies on the reaction of dinitropyridine derivatives with piperidine (B6355638) have shown that the Meisenheimer complex is a hydrogen-bonded, stabilized intermediate. researchgate.net The barrier to the decomposition of this complex was found to be the rate-limiting step in the uncatalyzed reaction. researchgate.net

The efficiency of SNAr reactions can be significantly influenced by the choice of solvent and the presence of catalysts. Solvents play a crucial role in solvating the charged species involved in the reaction, particularly the Meisenheimer complex. nih.gov Dipolar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can effectively stabilize the anionic intermediate, thereby accelerating the reaction. acsgcipr.orgfishersci.fi The ability of a solvent to act as a hydrogen-bond acceptor can also impact regioselectivity. researchgate.net For example, the regioselectivity of a reaction involving 2,6-dichloro-3-(methoxycarbonyl)pyridine could be switched by changing the solvent from DCM to DMSO. researchgate.net

Catalysis in SNAr reactions can take several forms. In some cases, the base used to deprotonate the nucleophile can also participate in the rate-determining step, leading to base catalysis. nih.gov Phase-transfer catalysts are also employed to facilitate the reaction between a nucleophile in an aqueous or solid phase and a substrate in an organic phase. More recently, the use of pyridine hydrochloride has been shown to catalyze the SNAr reaction of multi-halogenated benzamides with amines, a system termed "directed SNAr". rsc.org

| Factor | Influence | Example |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Activate the aromatic ring towards nucleophilic attack and stabilize the Meisenheimer complex. vapourtec.comstackexchange.com | The –NO₂ group on the phenoxy moiety in the synthesis of this compound. |

| Pyridine Ring Nitrogen | Inherently activates the ring (positions 2 and 4) for nucleophilic attack by withdrawing electron density. stackexchange.comyoutube.com | Facilitates SNAr reactions on pyridine compared to benzene. |

| Substituent Position (Regiochemistry) | Attack is electronically favored at positions 2 and 4. Substitution at position 3 is less favorable but achievable. stackexchange.comechemi.com | Requires a leaving group at the 3-position of pyridine for synthesis of the target compound. |

| Steric Hindrance | Can influence regioselectivity by blocking access to a more electronically favored position. researchgate.net | A bulky group at the 3-position of a 2,6-dichloropyridine (B45657) directs attack to the 6-position. researchgate.net |

| Solvent | Polar aprotic solvents stabilize the anionic Meisenheimer intermediate, increasing the reaction rate. acsgcipr.org Can also influence regioselectivity. researchgate.net | DMSO, DMF, NMP are common choices. acsgcipr.orgfishersci.fi Switching from DCM to DMSO can alter the product ratio. researchgate.net |

| Catalyst | Can accelerate the reaction. | Base catalysis, phase-transfer catalysis, or additives like pyridine hydrochloride. rsc.orgnih.gov |

Detailed Analysis of Meisenheimer Complex Intermediates

Transition Metal-Catalyzed Coupling Approaches

While SNAr is a classical approach, modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the formation of C-O bonds.

Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for forming C-C and C-O bonds by directly coupling two C-H bonds. nih.gov These reactions are typically mediated by transition metal catalysts, such as copper or palladium, and often require an oxidant. beilstein-journals.orgresearchgate.net

In the context of forming diaryl ethers, CDC can be used for the ortho-alkoxylation or acyloxylation of arenes. beilstein-journals.org The pyridine moiety itself can act as a directing group in such reactions. beilstein-journals.org For instance, copper-catalyzed CDC reactions have been developed for the coupling of pyridine N-oxides with cyclic ethers. researchgate.net While direct CDC for the synthesis of this compound is not explicitly detailed in the provided context, the principles of this methodology are applicable. A hypothetical CDC approach would involve the direct coupling of a C-H bond on the pyridine ring with the hydroxyl group of 4-nitrophenol. Copper-promoted CDC reactions have been shown to be effective for coupling C(sp²)-H bonds of arenes with various partners, and the use of pyridine as an additive has been found to be crucial in some cases for C-C bond formation. nih.govresearchgate.net

The mechanism of these copper-catalyzed CDC reactions is believed to involve the formation of a Cu(III) intermediate, followed by reductive elimination to form the C-O bond. beilstein-journals.org The pyridine directing group facilitates the initial C-H activation step. beilstein-journals.org

| Aspect | Description | Relevance |

|---|---|---|

| Principle | Formation of a bond (e.g., C-O) via the coupling of two C-H bonds or a C-H and an X-H bond, with the formal loss of H₂. nih.gov | Offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. |

| Catalysts | Typically involves transition metals like copper, palladium, or iron. beilstein-journals.orgresearchgate.net | The choice of catalyst is crucial for reaction efficiency and selectivity. |

| Directing Groups | Functional groups on the substrate that coordinate to the metal catalyst and direct the C-H activation to a specific position (e.g., ortho). beilstein-journals.org | The pyridine ring or a pyridine N-oxide can serve as a directing group, facilitating C-H functionalization. beilstein-journals.org |

| Oxidants | Required to regenerate the active catalytic species and act as the terminal acceptor for the hydrogen atoms. | Common oxidants include O₂ (air), peroxides, or persulfates. beilstein-journals.orgresearchgate.net |

| Bond Types | Applicable to the formation of both C-C and C-heteroatom (C-O, C-N) bonds. beilstein-journals.orgnih.gov | Directly relevant to the synthesis of diaryl ethers like this compound. |

Metal-Catalyzed C-O Bond Cleavage and Arylation in Pyridine Systems

The synthesis of diaryl ethers, including structures like this compound, often relies on transition-metal-catalyzed cross-coupling reactions. Palladium (Pd) and copper (Cu) catalysts are central to these transformations, facilitating the formation of the crucial C–O bond. The direct arylation of pyridine derivatives is a significant challenge due to the electronic properties of the heterocycle. However, several catalytic systems have been developed to address this.

Palladium-catalyzed direct arylation of pyridines often requires specific ligands and conditions to achieve C3-selectivity. researchgate.net For instance, a catalytic system of Pd(OAc)₂ with 1,10-phenanthroline (B135089) has been shown to promote the C3-selective arylation of unprotected pyridines, providing a route to 3-arylpyridines. researchgate.net The mechanism for such reactions can be complex. In some cases, a dual-ligand system involving a cooperating ligand, like a bipyridone, and a phosphine (B1218219) can enable the reaction under milder conditions. rsc.org The bipyridone ligand can assist in the C–H activation step through a concerted metalation-deprotonation mechanism, while the phosphine ligand facilitates the oxidative addition and reductive elimination steps at the palladium center. rsc.org

For pyridine N-oxides, which are common precursors, copper-catalyzed C–H arylation with arylboronic esters has been reported as a practical method for synthesizing C2-arylated pyridines. beilstein-journals.org The proposed mechanism involves the formation of an arylated pyridine N-oxide intermediate, which is subsequently deoxygenated. beilstein-journals.org Palladium catalysis has also been applied to pyridine N-oxides for cross-dehydrogenative coupling. beilstein-journals.org A proposed mechanism for the Pd-catalyzed C3-arylation of pyridine involves the initial coordination of the Pd(II) catalyst to the pyridine nitrogen, followed by C–H activation at the C3 position to form an aryl–Pd(II) species. Oxidative addition of an aryl halide leads to a Pd(IV) complex, which then undergoes reductive elimination to yield the 3-arylpyridine product. beilstein-journals.org

Iron, as a less expensive and more abundant metal, has also been explored for the C–H arylation of pyridines. Iron-catalyzed reactions can proceed using an arylzinc reagent and an oxidant like 1,2-dichloroisobutane or even molecular oxygen. researchgate.net The reaction of N-aryl-2-aminopyridines can undergo intramolecular cyclization catalyzed by Pd(OAc)₂. rsc.org In this process, the pyridyl nitrogen acts as both a directing group and an intramolecular nucleophile, leading to the formation of a palladacycle intermediate after C–H bond cleavage. rsc.org

Ligand Design and Tunability in Catalytic Ether Synthesis

The success of metal-catalyzed ether synthesis, particularly the Ullmann and Buchwald-Hartwig reactions, is highly dependent on the structure and properties of the ligands coordinated to the metal center. nih.govcapes.gov.bracs.orgbeilstein-journals.org Ligand design focuses on creating molecules that can stabilize the catalyst, promote key steps in the catalytic cycle (oxidative addition, reductive elimination), and influence selectivity.

For palladium-catalyzed C–O coupling, bulky biaryl phosphine ligands are widely used. nih.govcapes.gov.bracs.org These ligands facilitate the crucial reductive elimination step that forms the C–O bond, often at the expense of competing side reactions like β-hydride elimination. nih.govcapes.gov.bracs.org The "tunability" of these ligands is a key feature; their steric and electronic properties can be modified to match the specific substrates being coupled. nih.govcapes.gov.br This allows for the efficient coupling of a wide range of aryl halides, including less reactive chlorides, with various alcohols. nih.govcapes.gov.bracs.org

In copper-catalyzed Ullmann diaryl ether synthesis, a diverse array of ligands has been screened to enable reactions under milder conditions (e.g., lower temperatures). beilstein-journals.org While no single structural class has been identified as universally superior, N-methylated amino acid-derived N,O-ligands and N,N-ligands with small bite angles have shown high efficiency. beilstein-journals.org The choice of ligand can dramatically affect catalytic activity, where even small structural variations can lead to a significant loss of performance. beilstein-journals.org

Recent advancements in ligand design include the development of supramolecular strategies. For example, chiral diamine ligands featuring a crown ether side arm have been synthesized for use in palladium-catalyzed Suzuki–Miyaura coupling reactions. chinesechemsoc.org The crown ether motif can interact with cations, influencing the catalytic environment and enhancing enantioselectivity. chinesechemsoc.org Another innovative approach involves unsymmetrical bis-phosphino ferrocene (B1249389) ligands (like MPhos), which contain both a bulky, fixed phosphino (B1201336) group and a second, tunable phosphine. jeyamscientific.insigmaaldrich.com This design allows for broad applicability in various cross-coupling reactions. jeyamscientific.insigmaaldrich.com

The following table summarizes various ligand types and their applications in catalytic ether synthesis.

| Ligand Class | Metal Catalyst | Key Features | Application Example | Reference |

|---|---|---|---|---|

| Bulky Biaryl Phosphines | Palladium | Promote reductive elimination, sterically tunable. | Coupling of aryl chlorides with secondary alcohols. | nih.gov, capes.gov.br, acs.org |

| N,N-Dimethylglycine | Copper | Effective N,O-ligand for electron-rich substrates. | Ullmann coupling of electron-rich phenols and aryl bromides. | beilstein-journals.org |

| 1,10-Phenanthroline | Palladium | Promotes C3-selective arylation. | Direct arylation of unprotected pyridines. | researchgate.net |

| Chiral Diamines with Crown Ethers | Palladium | Supramolecular control of enantioselectivity. | Asymmetric synthesis of axially chiral biaryls. | chinesechemsoc.org |

| Bippyphos Family | Palladium | Streamlined synthesis for cross-coupling. | General C-O coupling reactions. | acs.org |

Exploration of Alternative Synthetic Pathways

Beyond traditional cross-coupling methods, research into alternative synthetic pathways for aryl ethers and pyridine derivatives is driven by the need for milder conditions, novel reactivity, and improved sustainability.

Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel transformations for aryl ether synthesis. These reactions often use visible light to excite a photocatalyst, which then engages in single-electron transfer (SET) events to initiate the desired reaction cascade.

One approach involves a dual palladium/photoredox catalytic system for C–H functionalization. nih.gov In this process, an aryl radical can be generated from an aryldiazonium salt via reduction by the photoexcited catalyst. This radical is then intercepted by a palladium(II) complex, leading to a high-valent Pd(III) or Pd(IV) intermediate that ultimately undergoes reductive elimination to form the product. nih.gov Similarly, a dual photoredox-nickel catalytic cycle has been developed for C–O coupling. nih.gov The excited photocatalyst oxidizes a Ni(II)-alkoxide complex to a Ni(III) state, which readily undergoes reductive elimination to form the aryl ether. nih.gov This method is compatible with a range of pyridines and other heteroarenes. nih.gov

Direct arylation of N-heteroarenes, including pyridines, can be achieved using aryldiazonium salts and a ruthenium-based photosensitizer in water. liv.ac.uk This "radical-type" coupling proceeds at room temperature and shows good functional group tolerance, though it can result in mixtures of regioisomers for substituted pyridines. liv.ac.uk Another novel photoredox-catalyzed method generates alkoxyl radicals from N-alkoxypyridinium salts, which can then participate in the difunctionalization of alkenes to form functionalized alkyl alkyl ethers. acs.org

Pyridine-oxime systems exhibit rich chemical reactivity, undergoing various rearrangement and tandem reactions to form complex heterocyclic structures. These processes often involve the cleavage and formation of multiple bonds in a single operation.

A notable example is the base-promoted tandem reaction of N-alkylated pyridinium (B92312) oximes in aqueous media. acs.orgnih.govresearchgate.net This process begins with a β-elimination reaction (cleavage of the C(β)–N⁺(pyridinium) bond) to form pyridine-4-oxime and an activated Michael acceptor like phenyl vinyl ketone. acs.orgnih.govresearchgate.net This is followed by a hetero-Michael addition, where the oximate anion attacks the vinyl ketone, resulting in the formation of an O-alkylated pyridine oxime ether. acs.orgnih.govresearchgate.net The entire rearrangement from an N-alkylated to an O-alkylated pyridine oxime proceeds through an E1cb mechanism in the rate-limiting elimination step. acs.orgnih.gov

Metal catalysts can also mediate tandem reactions. Rhodium(III)-catalyzed cyclization of oximes with diazo compounds proceeds via C-H activation, cyclization, and condensation to yield multisubstituted pyridine N-oxides. organic-chemistry.org Gold catalysts, in cooperation with a Brønsted base like pyridine, can trigger a skeletal rearrangement of O-propargylic oximes involving N–O bond cleavage. rsc.org The cooperative catalytic system is crucial for selectivity, directing the reaction towards oxazine (B8389632) formation instead of other potential pathways like isoxazoline (B3343090) synthesis. rsc.org The reactivity of coordinated oximes is a central theme, as metal ions can significantly alter the properties of the oxime group, making it susceptible to various transformations, including the Beckmann rearrangement. bdu.ac.inmdpi.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of aryl ethers and related compounds, this involves using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents.

A significant green approach is the use of water as a reaction solvent. The direct hydroxylation of aryl halides to phenols, catalyzed by a Cu₂O/4,7-dihydroxy-1,10-phenanthroline system, can be performed in neat water. rsc.org This method can be extended to a one-pot synthesis of alkyl aryl ethers by subsequent reaction with an alkylating agent, using two electrophilic components in a tandem process. rsc.org Another procedure for vinyl aryl ether synthesis uses a water-acetone mixture as a green solvent and guanidine (B92328) hydrochloride as a catalyst for the coupling of phenols with dialkyl acetylenedicarboxylates at room temperature. tubitak.gov.trresearchgate.net

Replacing toxic reagents is another key strategy. Dimethyl carbonate is promoted as a green alternative to hazardous methylating agents like methyl halides. sciforum.net The methylation of phenols to form aryl methyl ethers has been achieved using dimethyl carbonate in the presence of a recyclable FeHYmmm zeolite catalyst. sciforum.net Efforts have also been made to develop a catalytic Williamson ether synthesis that avoids stoichiometric salt production by using weak alkylating agents like alcohols or esters at high temperatures (>300 °C). acs.org This process is particularly suited for the industrial production of bulk chemicals like anisole. acs.org

The following table highlights some green chemistry approaches for ether synthesis.

| Green Strategy | Reaction | Catalyst/Reagents | Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| Use of Water Solvent | Hydroxylation of Aryl Halides & Etherification | Cu₂O / 4,7-dihydroxy-1,10-phenanthroline | Neat Water | Avoids organic solvents; one-pot tandem potential. | rsc.org |

| Use of Water Solvent | O-Vinylation of Phenols | Guanidine hydrochloride | Water-Acetone | Mild, room temperature conditions. | tubitak.gov.tr, researchgate.net |

| Benign Reagents | Methylation of Phenols | FeHYmmm zeolite / Dimethyl carbonate | Solvent-free or high-boiling solvent | Replaces toxic methyl halides. | sciforum.net |

| Catalytic Process | Williamson Ether Synthesis | Alkali metal benzoate/phenolate | None (High Temp) | Avoids stoichiometric salt waste. | acs.org |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and easier scalability. numberanalytics.comorganic-chemistry.org

This technology is particularly well-suited for the synthesis of pyridine derivatives. For instance, the N-oxidation of pyridines has been efficiently carried out in a packed-bed microreactor using hydrogen peroxide as the oxidant. organic-chemistry.org This continuous flow process provides yields up to 99% with short reaction times and has demonstrated remarkable stability, operating for over 800 hours without loss of catalyst activity. organic-chemistry.org The α-methylation of pyridines has also been achieved in a continuous flow setup using a column packed with Raney® nickel, offering a greener and more selective method compared to batch protocols. researchgate.net

Flow chemistry enables reactions that are difficult or hazardous to control in batch mode. The use of superheated, low-boiling-point solvents or the on-demand generation of reactive intermediates can be managed safely in a miniaturized flow reactor. researchgate.netresearchgate.net Telescoped continuous flow processes, where multiple reaction steps are connected in sequence without intermediate purification, have been used to produce complex chiral building blocks, improving productivity and reducing waste. nih.gov For the synthesis of aryl aldehydes, a Pd-catalyzed formylation of aryl fluorosulfonates using syngas (CO/H₂) has been developed in a continuous flow system. rsc.org The use of mass flow controllers allows for the precise addition of gaseous reagents, and the choice of solvent (DMSO) was found to be critical in preventing catalyst decomposition. rsc.org These examples underscore the potential of flow chemistry to enhance the efficiency, safety, and scalability of synthesizing this compound and its analogues. numberanalytics.comorganic-chemistry.orgresearchgate.netrsc.org

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Functional Group and Structural Assignment

Vibrational spectroscopy is a powerful non-destructive analytical method used to identify the functional groups and elucidate the structural framework of a molecule by analyzing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

Key characteristic absorption bands for ether and nitro compounds are instrumental in the analysis of 3-(4-nitrophenoxy)pyridine. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group typically appear in the regions of 1580–1500 cm⁻¹ and 1380–1320 cm⁻¹, respectively. esisresearch.org For instance, in similar nitro-containing compounds, strong bands for asymmetric NO₂ stretching are observed around 1520 cm⁻¹, while symmetric stretching is seen near 1345 cm⁻¹. The presence of the C-O-C ether linkage is generally confirmed by a stretching band in the 1250 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Asymmetric NO₂ Stretch | 1580–1500 | esisresearch.org |

| Symmetric NO₂ Stretch | 1380–1320 | esisresearch.org |

| C-O-C Ether Stretch | ~1250 | |

| Aromatic C-H Stretch | >3000 | researchgate.net |

| C=C Aromatic Stretch | 1620–1465 | |

| C=N Stretch | ~1637 |

This table is generated based on typical values for the specified functional groups and may not represent the exact experimental values for this compound.

Fourier-Transform Raman (FT-Raman) Spectroscopic Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of pyridine-containing molecules, the ring breathing vibrations are particularly prominent, often appearing as intense bands. For pyridine (B92270) itself, strong bands are observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net For nitro-substituted aromatic compounds, the symmetric stretching of the NO₂ group also gives a characteristic Raman signal. For example, in 4-fluoro-N-(20-hydroxy-40-nitrophenyl)phenylacetamide, the asymmetric NO₂ mode appears at 1534 cm⁻¹ and the symmetric mode at 1391 cm⁻¹ in the Raman spectrum. esisresearch.org The C=C stretching vibrations within the aromatic rings are also readily observed.

Table 2: Characteristic FT-Raman Vibrational Frequencies for this compound and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Pyridine Ring Breathing | ~1000 and ~1030 | researchgate.net |

| Asymmetric NO₂ Stretch | ~1534 | esisresearch.org |

| Symmetric NO₂ Stretch | ~1391 | esisresearch.org |

| Aromatic C=C Stretch | ~1655 |

This table is generated based on typical values for the specified functional groups and may not represent the exact experimental values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the nitrophenyl rings. The protons on the nitrophenyl ring typically appear as two doublets due to their coupling. In similar structures, the protons ortho to the nitro group (H-2' and H-6') are deshielded and appear at a higher chemical shift (δ) value, often around 8.25-8.39 ppm, while the protons meta to the nitro group (H-3' and H-5') appear at a lower chemical shift, around 7.12-7.41 ppm. mdpi.com The protons of the pyridine ring will also show characteristic shifts and coupling patterns. For instance, in related pyridine derivatives, the proton at the 2-position can appear as a singlet or a doublet depending on substitution, often at a high chemical shift. mdpi.com

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | References |

| Pyridine H-2 | ~8.48 | s | - | rsc.org |

| Pyridine H-4 | ~7.76-7.78 | d | ~8.0 | rsc.org |

| Pyridine H-5 | ~7.53-7.55 | dd | ~7.5, 6.8 | rsc.org |

| Pyridine H-6 | ~8.42-8.44 | dd | ~6.4, 0.7 | rsc.org |

| Nitrophenyl H-2', H-6' | ~8.25-8.39 | d | ~8.7-9.0 | mdpi.com |

| Nitrophenyl H-3', H-5' | ~7.12-7.41 | d | ~8.7-9.0 | mdpi.com |

This table is generated based on data from similar compounds and serves as an estimation. The solvent used can influence the exact chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

In the ¹³C NMR spectrum of this compound, the carbon attached to the nitro group (C-4') is expected to be significantly deshielded, appearing at a high chemical shift, typically around 145-148 ppm. researchgate.net The carbon attached to the ether oxygen on the pyridine ring (C-3) would also be deshielded. The other aromatic carbons will appear in the typical aromatic region of approximately 110-160 ppm. nih.gov Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | References |

| Pyridine C-2 | ~142.6 | rsc.org |

| Pyridine C-3 | ~159.3-164.7 | rsc.org |

| Pyridine C-4 | ~127.2 | rsc.org |

| Pyridine C-5 | ~126.1 | rsc.org |

| Pyridine C-6 | ~139.4 | rsc.org |

| Nitrophenyl C-1' | ~156.6-157.2 | mdpi.comresearchgate.net |

| Nitrophenyl C-2', C-6' | ~122.2-122.9 | mdpi.comresearchgate.net |

| Nitrophenyl C-3', C-5' | ~125.6 | mdpi.comresearchgate.net |

| Nitrophenyl C-4' | ~145.4-148.8 | mdpi.comresearchgate.net |

This table is generated based on data from similar compounds and serves as an estimation. The solvent used can influence the exact chemical shifts.

Multidimensional NMR Techniques (e.g., 2D NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the through-space proximity of protons, which helps in confirming the connectivity and stereochemistry of a molecule. The Nuclear Overhauser Effect (NOE) is observed between protons that are spatially close (typically within 4-5 Å), regardless of whether they are connected through bonds. columbia.edu

In a 2D NOESY experiment on this compound, cross-peaks would be expected between protons on the pyridine ring and protons on the nitrophenyl ring that are in close spatial proximity. For example, a cross-peak between the proton at the 2-position of the pyridine ring and the protons on the nitrophenyl ring would confirm the orientation of the two rings relative to each other. The presence or absence of specific NOE interactions can help to define the preferred conformation of the molecule in solution. mdpi.com The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing a qualitative measure of their proximity. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this analysis provides definitive confirmation of its molecular weight and offers insights into its structural stability through the observation of fragmentation patterns.

Under typical electron ionization (EI) conditions, the primary fragmentation pathway for substituted pyridine derivatives involves the cleavage of the substituent from the pyridine ring. chemjournal.kz In the case of diaryl ethers, fragmentation can occur at the ether linkage. The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular formula, C₁₁H₈N₂O₃.

A related compound, 4-(4-nitrophenoxy)pyridine-2-carboxylic acid, demonstrates a clear fragmentation pattern where the initial loss of the carboxylic acid group is observed, followed by further fragmentation of the remaining nitrophenoxy pyridine structure. While specific fragmentation data for this compound is not detailed in the provided results, general principles of mass spectrometry of aromatic compounds suggest that the most likely fragmentation would involve the cleavage of the ether bond, leading to the formation of nitrophenoxy and pyridinoxy ions. researchgate.net The stability of the resulting fragments often dictates the observed fragmentation pattern.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Description |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₃ |

| Molecular Weight | 216.19 g/mol |

| Expected Molecular Ion (M⁺) | m/z 216 |

This table is based on general principles of mass spectrometry and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is characterized by absorption bands that correspond to π → π* and n → π* transitions within the aromatic rings and the nitro group. uzh.chresearchgate.net

The presence of chromophores, such as the pyridine ring, the nitrophenyl group, and the ether linkage, gives rise to a complex UV-Vis spectrum. The π-systems of the two aromatic rings are conjugated through the ether oxygen, which can influence the energy of the electronic transitions. The nitro group, being a strong electron-withdrawing group, significantly affects the electronic structure and typically results in a distinct absorption band.

In similar aromatic compounds, absorption bands in the UV-Vis spectrum are attributed to electronic transitions within the constituent moieties. researchgate.net For instance, the UV-Vis spectrum of nifedipine, which also contains a nitrophenyl group, shows distinct bands associated with its chromophoric groups. The interaction of such compounds with DNA has been shown to cause changes in their UV-Vis spectra, indicating the sensitivity of this technique to the molecular environment. mdpi.com

Table 2: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| 250-300 | π → π* | Pyridine and Phenyl rings |

This table is predictive and based on the analysis of similar aromatic nitro compounds and pyridine derivatives.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

Table 3: Representative Bond Lengths and Angles from Similar Crystal Structures

| Bond/Angle | Typical Value (Å or °) |

|---|---|

| C-O (ether) | ~1.36 Å |

| N-O (nitro) | ~1.22 Å |

| C-N-C (pyridine) | ~117° |

| O-N-O (nitro) | ~124° |

Data compiled from analogous structures in the literature. researchgate.net

The stability of the crystal lattice of this compound is maintained by a network of non-covalent interactions. These include:

Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···O hydrogen bonds are expected, with the oxygen atoms of the nitro group acting as acceptors. researchgate.netnih.gov These interactions can link molecules into one- or two-dimensional arrays.

π···π Stacking: The aromatic pyridine and nitrophenyl rings can engage in π···π stacking interactions. nih.govrsc.org These interactions, where the electron-rich π systems of adjacent rings overlap, are a significant force in the packing of aromatic molecules. researchgate.net The distances between stacked rings are typically in the range of 3.4 to 3.8 Å. researchgate.netgrafiati.com

C-H···π Interactions: In these interactions, a C-H bond acts as a weak hydrogen bond donor to the π-electron cloud of an aromatic ring. nih.gov This type of interaction further contributes to the stabilization of the crystal packing. acs.org

The interplay of these weak interactions dictates the final supramolecular architecture of this compound in the solid state. nih.govrsc.org

Computational Chemistry and Theoretical Modeling of 3 4 Nitrophenoxy Pyridine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 3-(4-nitrophenoxy)pyridine, DFT has been employed to investigate its fundamental properties.

Optimization of Molecular Geometries and Conformational Landscapes

The optimization of molecular geometry is a primary step in computational analysis, providing the most stable three-dimensional arrangement of atoms. For molecules with rotatable bonds, such as the ether linkage in this compound, this process helps identify the most energetically favorable conformation.

Theoretical calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine bond lengths, bond angles, and dihedral angles. nih.gov For analogous structures, DFT calculations have confirmed non-planar conformations. For example, in a related nitrophenyl compound, the dihedral angle between the two aromatic rings was calculated to be approximately 87-90 degrees to minimize steric hindrance. In the case of 2-N-phenylamino-3-nitro-4-methylpyridine, the optimized geometry also shows a non-planar conformation with a significant dihedral angle between the nitro group and the pyridine (B92270) ring. nih.gov This twisting is a common feature in diaryl ethers to relieve steric strain between the two rings. The conformational landscape can be explored by systematically rotating the C-O-C dihedral angle to identify energy minima and transition states, providing insight into the molecule's flexibility.

Table 1: Representative Theoretical Geometrical Parameters for Diaryl Ether Systems

| Parameter | Typical Calculated Value (Å or °) | Reference |

| C-O (ether bond) | ~1.36 | |

| Dihedral Angle (Ring-O-Ring) | 85-90° | |

| N-O (nitro group) | ~1.22 |

This table presents typical values for similar molecular structures as direct data for this compound is not available in the search results.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net

For similar nitro-aromatic compounds, the HOMO is often localized on the phenoxy or pyridine ring, while the LUMO is predominantly located on the nitro-containing ring. mdpi.com This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The energy gap for related nitrophenyl compounds has been calculated to be around 4.3 eV, indicating moderate reactivity. The specific distribution and energies of the HOMO and LUMO in this compound would dictate its behavior in chemical reactions, with the LUMO's localization on the nitrophenyl ring suggesting it as a site for nucleophilic attack.

Table 2: Frontier Orbital Properties of a Related Nitrophenyl Compound

| Property | Value | Reference |

| HOMO Energy | - | |

| LUMO Energy | - | |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

This table presents data for a related compound to illustrate the concept, as specific values for this compound were not found.

Prediction and Interpretation of Spectroscopic Parameters (Vibrational, UV-Vis)

DFT calculations are highly effective in predicting and interpreting spectroscopic data.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies can be calculated and scaled to match experimental spectra, aiding in the assignment of complex vibrational modes. tandfonline.comnih.gov Key vibrational modes for this compound would include the asymmetric and symmetric stretches of the NO2 group (typically around 1520 and 1345 cm⁻¹), the C-O-C ether stretch (around 1250 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic rings. The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. tandfonline.comresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. tandfonline.combohrium.com The calculated transitions can be attributed to specific molecular orbital transitions, such as π → π* or n → π* transitions. For this compound, the UV-Vis spectrum would likely show absorptions corresponding to the electronic transitions within the pyridine and nitrophenyl chromophores.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Reference |

| NO₂ Asymmetric Stretch | ~1520 | |

| NO₂ Symmetric Stretch | ~1345 | |

| C-O-C Ether Stretch | ~1250 |

This table shows typical wavenumbers for the functional groups present in this compound based on related compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. proteopedia.org It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites potential targets for electrophiles or hydrogen bond donors. uctm.edu The area around the hydrogen atoms would exhibit a positive potential. acs.org The MEP analysis provides a clear visual representation of the molecule's reactive sites, which is crucial for predicting its interaction with other molecules. nih.gov

Advanced Interaction Analysis (NCI Plot Index, QTAIM)

Non-Covalent Interaction (NCI) Plot Index: The NCI plot is a computational method used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule or between molecules. researchgate.netscielo.org.mx It is based on the electron density and its reduced density gradient. The resulting visualization shows surfaces colored according to the nature of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. This analysis would be particularly useful for studying the crystal packing of this compound and any potential intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms and the bonds between them. nih.gov It can characterize the nature of chemical bonds, including weak non-covalent interactions. ijnc.ir By locating bond critical points (BCPs) between atoms, QTAIM can provide quantitative information about the strength and nature of these interactions. nih.govacs.org For this compound, QTAIM could be used to analyze the intramolecular and intermolecular interactions, providing a deeper understanding of its structural stability.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis is a powerful tool for studying charge delocalization and hyperconjugative interactions within a molecule. researchgate.nettaylorandfrancis.com It transforms the complex molecular orbitals into a set of localized, Lewis-like bonding, lone pair, and anti-bonding orbitals. The analysis of the interactions between filled (donor) and empty (acceptor) NBOs provides quantitative information about delocalization effects and their contribution to molecular stability. taylorandfrancis.com

In this compound, NBO analysis could reveal the extent of electron delocalization from the oxygen lone pairs of the ether linkage into the anti-bonding orbitals of the aromatic rings. It can also quantify the strong electron-withdrawing effect of the nitro group through resonance and inductive effects. The stabilization energies (E(2)) calculated in NBO analysis provide a measure of the strength of these donor-acceptor interactions, which are key to understanding the molecule's electronic structure and stability. taylorandfrancis.com

Time-Dependent DFT (TD-DFT) for Excited State Properties

No specific Time-Dependent Density Functional Theory (TD-DFT) studies detailing the excited state properties of this compound were found. Such studies for similar molecules often calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π, n-π, charge transfer). mdpi.comacs.orgfigshare.combohrium.comresearchgate.netresearchgate.netchemrxiv.org This type of analysis helps in understanding the molecule's UV-Vis absorption spectrum and its photophysical behavior. mdpi.comscirp.org However, without dedicated calculations for this compound, it is not possible to provide a data table of its excited state properties or a discussion of its specific electronic transitions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

There is no published research using molecular dynamics (MD) simulations to specifically investigate the conformational flexibility and solvent effects of this compound. MD simulations are powerful tools for exploring the dynamic behavior of molecules, including how they change shape over time and how they interact with solvent molecules. usp.brroyalsocietypublishing.orgmdpi.com Such simulations could reveal the preferred dihedral angles between the pyridine and nitrophenoxy rings in different solvents, the stability of different conformers, and the nature of solute-solvent interactions. For related flexible molecules, MD simulations have been used to understand conformational ensembles and the impact of the environment on molecular shape. dergipark.org.trresearchgate.net

Computational Mechanistic Elucidation

Mapping of Reaction Pathways and Transition State Characterization

Specific computational studies mapping the reaction pathways and characterizing transition states for reactions involving this compound are not available. This type of research typically uses DFT to model reactions, such as nucleophilic aromatic substitution (SNAr), to identify intermediates (like Meisenheimer complexes) and locate the transition state structures connecting reactants, intermediates, and products. researchgate.netnih.govacs.orgresearchgate.net The geometry and vibrational frequencies of these transition states are crucial for understanding the reaction mechanism. rsc.orgau.dk While the synthesis of pyridine derivatives has been explored computationally, rsc.orgresearchgate.net no studies were found that specifically detail the reaction coordinates for this compound.

Kinetic and Thermodynamic Parameters of Reactions

No literature was found that reports computationally derived kinetic and thermodynamic parameters for reactions involving this compound. Theoretical calculations can provide valuable data on the energetics of a reaction, including activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of reaction (ΔG). researchgate.netnih.gov These parameters are essential for predicting reaction rates and spontaneity. For related nitrophenyl ethers and pyridine systems, kinetic studies have been performed, sometimes aided by computational analysis, to understand the factors influencing reactivity, but no specific data tables for this compound could be compiled. nih.govnih.gov

Theoretical Investigations of Intermolecular Interactions

There are no dedicated theoretical investigations focused on the intermolecular interactions of this compound. Computational methods like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are often used to study and quantify interactions such as hydrogen bonds, π–π stacking, and van der Waals forces in the solid state. nih.goviucr.orgmdpi.comresearchgate.net These interactions govern the crystal packing and physical properties of the material. While studies on related crystalline compounds provide examples of these analyses, nih.goviucr.orgmdpi.com no such data is available specifically for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Assessments

Ligand-Based Drug Design Principles Applied to Nitrophenoxy Pyridines

Ligand-based drug design (LBDD) is a strategy employed when the three-dimensional structure of the biological target is unknown. gardp.org This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For nitrophenoxy pyridine (B92270) derivatives, LBDD has been a key strategy in the development of novel therapeutic agents. nih.govresearchgate.net

One notable application of LBDD is in the design of antitubercular agents. Researchers have synthesized series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives based on the knowledge of existing active molecules. nih.govresearchgate.netnih.gov This approach involves identifying a common pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—and using it as a template to design new compounds with potentially improved properties. The process is iterative, involving the synthesis of designed compounds, followed by biological evaluation, which then informs the next cycle of design. gardp.org

The development of pharmacophore models and subsequent virtual screening of compound databases are common techniques within LBDD. mdpi.com For instance, a pharmacophore model derived from known active compounds can be used to search large virtual libraries for new molecules that fit the model, thereby identifying potential new leads for further development. researchgate.net

Development and Validation of QSAR Models for Biological Efficacy

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. tiu.edu.iq

Antitubercular Activity of Nitrophenoxy Pyridine Derivatives

QSAR studies have been instrumental in understanding the antitubercular activity of nitrophenoxy pyridine derivatives. A ligand-based drug design approach led to the synthesis of 23 novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. nih.govnih.gov Several of these compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis (H37Rv strain). nih.govnih.gov For example, compounds 5c, 5g, 5i, and 5u were identified as potent analogs with Minimum Inhibitory Concentrations (MIC) of 0.6 µmol/L, 0.5 µmol/L, 0.8 µmol/L, and 0.7 µmol/L, respectively. nih.govnih.gov

QSAR models for antitubercular activity often highlight the importance of specific structural features. For instance, the presence of a furan (B31954) ring substituted with a nitro group has been suggested as essential for activity in some nitrofuran derivatives. aimspress.com Studies on other pyridine derivatives have shown that various substituents can significantly influence their antimycobacterial potency. researchgate.net For example, in a series of nicotinic acid and quinolone hydrazone derivatives, compounds with 3,4,5-trimethoxy and 2,5-dimethoxy benzylidene motifs showed excellent activity against M. tuberculosis. researchgate.net

The development of 2D and 3D-QSAR models helps to quantify the relationship between structural features and activity. nih.govresearchgate.net These models, once validated, can predict the antitubercular potential of new derivatives and guide the synthesis of more effective agents.

Inhibition of Specific Enzyme Targets (e.g., DprE1, Aldose Reductase)

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it a highly attractive target for antitubercular drugs. researchgate.netnih.gov Several nitrophenoxy pyridine derivatives have been investigated as potential DprE1 inhibitors. nih.govnih.gov Molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have shown promising interactions with the active site of DprE1, suggesting they may act as inhibitors of this enzyme. nih.govnih.govacs.org Atom-based 3D-QSAR models have been developed for DprE1 inhibitors, providing insights into the structural requirements for potent inhibition and guiding the design of new molecules with enhanced activity. rjptonline.org

Aldose Reductase Inhibition: Aldose reductase is an enzyme implicated in the long-term complications of diabetes. ijpbs.comunits.it QSAR studies on nitrophenyl derivatives as aldose reductase inhibitors (ARIs) have been performed to understand the structural features necessary for their inhibitory activity. ijpbs.comnih.gov These studies have revealed the importance of specific physicochemical properties and structural motifs. For instance, a hydroxyl group for hydrogen bonding and electronegative substituents for polar interactions are considered crucial for potent inhibition. nih.gov Multiple linear regression (MLR), partial least squares (PLS), and principal component regression (PCR) analyses have been used to develop predictive QSAR models for these compounds. ijpbs.com The insights gained from these models are valuable for designing novel ARIs. ijpbs.com

Modulation of Central Nervous System Activities (e.g., Antiepileptic, Locomotor)

While specific QSAR studies on the CNS activities of 3-(4-nitrophenoxy)pyridine are not extensively documented, research on related pyridine and imidazole (B134444) derivatives provides valuable insights. QSAR studies on 4,5-diphenyl-1H-imidazole analogues have been conducted to understand their in vivo antiepileptic and locomotor activities. nih.gov These studies identified that compounds with 4-fluorophenyl, 4-dimethylaminophenyl, 4-hydroxyphenyl, and 4-methoxyphenyl (B3050149) substitutions exhibited the highest activity, while those with phenyl and 2-nitrophenyl substitutions had the lowest. nih.gov The developed QSAR models for antiepileptic activity showed good predictive capability, with descriptors like total polar surface area and solvent-accessible surface area being significant. nih.govresearchgate.net

Similarly, for locomotor activity, QSAR models highlighted the importance of molecular shape, solvent-accessible surface area, LUMO (Lowest Unoccupied Molecular Orbital) energy, and polar surface area. nih.gov In a study of new triazolopyrimidine derivatives, it was observed that compounds with higher hydrophobicity generally showed better performance in seizure models, and nearly all tested compounds decreased locomotor activity. dntb.gov.ua These findings suggest that specific electronic and steric properties are crucial for modulating CNS activities in this class of compounds.

Prediction of Toxicity and Environmental Impact of Nitroaromatic Compounds

QSAR modeling is a valuable tool for predicting the toxicity and environmental impact of nitroaromatic compounds, a class to which this compound belongs. oup.comnih.govnih.gov These compounds are known for their potential mutagenic and carcinogenic effects, and their resistance to degradation can lead to environmental persistence. oup.comnih.gov

QSAR studies have been developed to predict the in vivo toxicity of a large number of nitroaromatic compounds, often using the 50% lethal dose (LD50) in rats as the endpoint. oup.comscispace.comsid.ir These models utilize a wide range of molecular descriptors to establish relationships between chemical structure and toxicity. oup.com The results indicate that the toxicity of nitroaromatic compounds is influenced by factors such as the number of nitro groups, molecular topology, and the presence of specific structural fragments. oup.com

Furthermore, QSAR models have been applied to assess the environmental hazards of nitroaromatics by predicting properties like aqueous solubility, lipophilicity, and aquatic toxicity. unc.edu These models have shown that hydrophobic nitroaromatic compounds, particularly those with electron-accepting substituents, halogens, and amino groups, tend to be more environmentally hazardous. unc.edu It has also been predicted that compounds with a nitro group in the para-position of a benzene (B151609) ring are generally more toxic than their meta- or ortho-isomers. unc.edu

Identification of Key Molecular Descriptors Influencing Activity

The identification of key molecular descriptors is a fundamental aspect of QSAR studies, as it provides a quantitative basis for understanding SAR. frontiersin.org These descriptors can be categorized into several types, each representing different aspects of the molecular structure.

Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). They are crucial for understanding interactions involving electrostatic forces and reactivity. For instance, in the QSAR of aldose reductase inhibitors, electronegative substitutions were found to be important for polar interactions with the enzyme's active site. nih.gov The average nucleophilic reaction index at a nitrogen atom has also been used as a descriptor, indicating the atom's tendency to donate electrons. frontiersin.org

Steric Descriptors: These relate to the size and shape of the molecule. They are important for determining how well a molecule fits into a receptor's binding site. Examples include molecular volume and surface area. In the development of pyrimidine (B1678525) derivatives as anti-inflammatory agents, steric parameters were found to play a significant role. scirp.org

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is a critical factor in its ability to cross cell membranes and interact with hydrophobic pockets in proteins. LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a commonly used hydrophobic descriptor. In the QSAR of antiepileptic triazolopyrimidine derivatives, higher hydrophobicity was correlated with better anticonvulsant activity. dntb.gov.ua

The following table provides an overview of the types of molecular descriptors and their relevance in QSAR studies of compounds related to this compound.

| Descriptor Type | Examples | Relevance in QSAR |

| Electronic | HOMO/LUMO energies, Partial charges, Dipole moment | Influences electrostatic interactions, reactivity, and polar interactions with biological targets. frontiersin.orgnih.gov |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of a molecule into a binding site and affects van der Waals interactions. nih.govscirp.org |

| Topological | Connectivity indices, Kier & Hall electrotopological states | Describes molecular shape, size, and branching, which can be related to biological activity. aimspress.com |

| Hydrophobic | LogP, Hydrophobic surface area | Affects membrane permeability, protein binding, and overall bioavailability. nih.govdntb.gov.ua |

Molecular Docking Studies for Receptor-Ligand Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing detailed insights into the binding interactions at a molecular level. For derivatives of this compound, docking studies have been instrumental in elucidating their mechanism of action against various biological targets, particularly enzymes and receptors implicated in disease.

A significant body of research has focused on imidazo[4,5-b]pyridine derivatives that incorporate the 6-(4-nitrophenoxy) moiety, a close structural analog of this compound. These compounds have been investigated as potential antitubercular agents, with molecular docking studies targeting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) from Mycobacterium tuberculosis. nih.govd-nb.info DprE1 is a crucial enzyme involved in the synthesis of the mycobacterial cell wall.

Docking analyses of these 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives into the active site of DprE1 have revealed key binding interactions. nih.govd-nb.info The interactions typically involve:

Hydrogen Bonding: The nitrophenoxy group and the core heterocyclic system can form hydrogen bonds with amino acid residues in the enzyme's active site, which is a critical factor for potent inhibition. evitachem.com

π-π Stacking Interactions: The aromatic nature of both the pyridine and nitrophenyl rings facilitates π-π stacking interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) in the binding pocket, enhancing the stability of the ligand-receptor complex. mdpi.comevitachem.com

In one study, several potent antitubercular compounds from this class were docked into the DprE1 crystal structure. The computational results showed promising interactions with key residues, suggesting a molecular basis for their observed inhibitory activity. nih.govd-nb.info Similarly, docking studies of other pyridine-containing compounds against targets like cyclooxygenase (COX) enzymes have shown that the pyridine moiety can engage in significant binding interactions. For example, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol was found to have a strong binding interaction within the active sites of COX-1 and COX-2.

The table below summarizes representative binding interactions and scores for related compounds from various molecular docking studies.

| Compound Class | Target Protein | Key Interacting Residues | Observed Interactions | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|---|

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | DprE1 (M. tuberculosis) | Not specified | Promising interactions with good scores | Not specified | nih.govd-nb.info |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | COX-1 / COX-2 | Not specified | Significant binding interaction | Not specified | |

| Thiazole Clubbed Pyridine Scaffolds | SARS-CoV-2 Main Protease (Mpro) | Not specified | H-acceptor, H-donor, hydrophobic interactions | -5.8 to -8.6 | mdpi.com |

| 2-(4-nitrophenyl)-(3,5-difluoro-pyridine-6-yl)-1,3,4-oxadiazole | Acetylcholine Binding Protein | Not specified | Efficient interaction | -7.92 | tandfonline.com |

Structure-Based Design Strategies for Optimized Bioactivity

Structure-based drug design utilizes the three-dimensional structural information of the target protein to guide the development of more potent and selective inhibitors. For compounds based on the this compound scaffold, this approach involves iteratively modifying the lead structure to improve its fit and interactions within the target's binding site.

The initial step in this strategy is often the identification of a lead compound, which could be this compound itself or one of its active derivatives, through screening or from existing literature. Once a lead is identified and its binding mode is understood through techniques like X-ray crystallography or molecular docking, medicinal chemists can devise strategies for optimization.

Key strategies for optimizing the bioactivity of this compound analogs include:

Modification of Substituents: Based on the pockets and cavities within the receptor's active site, new functional groups can be introduced onto the pyridine or nitrophenyl rings. For example, if a hydrophobic pocket is identified near the phenoxy ring, adding small alkyl or halogen groups could enhance van der Waals interactions and improve binding affinity. Conversely, if a polar residue is nearby, introducing a group capable of hydrogen bonding (e.g., hydroxyl or amino group) could be beneficial. The reduction of the nitro group to an amine can also alter biological activity. evitachem.com

Scaffold Hopping and Ring Modification: The central pyridine-ether-nitrophenyl structure can be altered. The pyridine ring might be replaced with other heterocycles (e.g., pyrimidine, pyrazine) to explore different geometries and interaction patterns. researchgate.net The ether linkage (-O-) could also be replaced with other linkers (e.g., -S-, -CH2-, -NH-) to change the flexibility and orientation of the two aromatic rings, potentially leading to a more favorable binding pose.

Hybridization with Known Pharmacophores: A common strategy involves combining the this compound scaffold with other chemical fragments known to have good activity against the target of interest. This hybridization can lead to molecules with dual modes of action or significantly enhanced potency. auctoresonline.org For instance, isoniazid, a pyridine-4-carbohydrazide, has been hybridized with various aldehydes to create new compounds with potentially augmented biological activity. auctoresonline.org